3,5-Dichloro-4-isopropoxyphenylboronic acid chemical properties
3,5-Dichloro-4-isopropoxyphenylboronic acid chemical properties
An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and critical applications of this versatile reagent, with a focus on the causality behind experimental choices and protocols.
Core Chemical Identity and Physicochemical Properties
3,5-Dichloro-4-isopropoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for its stability, low toxicity, and exceptional utility in carbon-carbon and carbon-heteroatom bond formation.[1] The specific substitution pattern of this molecule—two chlorine atoms ortho to the boronic acid group and a para-isopropoxy group—imparts distinct steric and electronic properties that are highly valuable in targeted synthesis.
Key Identifiers and Structural Data
The fundamental identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.
| Identifier | Value |
| Chemical Name | (3,5-Dichloro-4-isopropoxyphenyl)boronic acid |
| CAS Number | 1218790-62-5[2][3] |
| Molecular Formula | C₉H₁₁BCl₂O₃[2] |
| Molecular Weight | 248.90 g/mol [2][4] |
| SMILES String | CC(C)OC1=C(Cl)C=C(B(O)O)C=C1Cl |
| InChI Key | InChI=1S/C9H11BCl2O3/c1-5(2)15-8-6(10)3-4-7(11)9(8)12(13)14/h3-5,13-14H,1-2H3 |
Physicochemical Properties
These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for melting and boiling points are not consistently reported in public literature, data from analogous compounds and supplier information provide a reliable profile.
| Property | Value / Description |
| Appearance | Typically a white to off-white solid or crystalline powder. |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[5] Phenylboronic acids exhibit low to moderate solubility in nonpolar solvents and limited solubility in water, though this can be pH-dependent.[5] |
| Melting Point | Not consistently reported. Similar dichlorinated phenylboronic acids have melting points well above 200°C. For example, 3,5-Dichlorophenylboronic acid melts at 302°C.[6] |
| Boiling Point | Not applicable; decomposes at high temperatures. |
| Storage | Store in a cool, dry place in a tightly sealed container, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent dehydration to the boroxine anhydride.[7][8] |
Synthesis and Reactivity Profile
The synthetic utility of an arylboronic acid is defined by its reactivity. Understanding its preparation and characteristic reactions is paramount for its effective application.
General Synthetic Pathway
The logical precursor is 1,3-dichloro-2-isopropoxy-5-iodobenzene (or the corresponding bromide). The increased reactivity of the C-I or C-Br bond is leveraged for the formation of an organolithium or Grignard reagent.
Protocol: Generalized Synthesis of a Substituted Phenylboronic Acid
This protocol is a robust, self-validating procedure adaptable for the synthesis of 3,5-dichloro-4-isopropoxyphenylboronic acid from its corresponding aryl halide.
-
Reactor Setup: A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system must be kept under a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen.
-
Aryl Halide Solution: The starting aryl halide (e.g., 1,3-dichloro-5-iodo-2-isopropoxybenzene) (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
Metal-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice of n-BuLi is critical for efficient exchange with aryl iodides or bromides at low temperatures. The reaction is stirred for 1-2 hours at -78 °C.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. This borate ester is chosen for its reactivity and the steric bulk which can help prevent over-addition. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Aqueous Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the final product.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This reaction is foundational in synthesizing biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[10]
The reaction involves the coupling of the boronic acid with an organohalide (or triflate). The 3,5-dichloro substitution on the title compound can sterically influence the coupling, and the electron-withdrawing nature of the chlorides can affect the transmetalation step.
Protocol: Typical Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable framework for coupling 3,5-dichloro-4-isopropoxyphenylboronic acid with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine 3,5-dichloro-4-isopropoxyphenylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv).[11] The choice of a robust base is critical to activate the boronic acid for transmetalation.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).[11] The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle, especially with challenging substrates.
-
Solvent Addition and Degassing: Add a suitable solvent system, commonly a mixture like dioxane/water or toluene/ethanol. The reaction mixture must be thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the biaryl product.
Applications in Research and Drug Development
The unique structural motifs of 3,5-dichloro-4-isopropoxyphenylboronic acid make it a high-value intermediate in several fields.
Medicinal Chemistry
Boron-containing compounds, particularly arylboronic acids, are integral to modern drug discovery.[12][13] The title compound serves as a scaffold to introduce a dichlorinated, isopropoxy-substituted phenyl ring into a larger molecule.
-
Metabolic Blocking: The two chlorine atoms can act as metabolic blockers. By occupying positions susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), they can prevent metabolic degradation, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: The bulky and lipophilic isopropoxy group can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.
-
Scaffold for Advanced Intermediates: This boronic acid is a precursor for more complex molecules. For instance, a related structure was used in the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist that entered clinical trials for treating dyslipidemia.[14] This highlights the real-world impact of this chemical scaffold in developing novel therapeutics.
Materials Science
Arylboronic acids are also used in the synthesis of functional materials.[15] Their ability to undergo reversible esterification with diols makes them suitable for creating sensors for sugars and other biologically relevant molecules.[16] Furthermore, their utility in forming robust C-C bonds via Suzuki coupling allows for the construction of conjugated polymers and Covalent Organic Frameworks (COFs) with tailored electronic and photophysical properties.
Analytical Profile: Spectroscopic Data
Structural confirmation relies on standard analytical techniques. Below are the expected NMR chemical shifts for 3,5-dichloro-4-isopropoxyphenylboronic acid, based on established data for analogous structures.[17][18][19]
| Data Type | Expected Signals and Interpretation |
| ¹H NMR | ~7.5-7.8 ppm (s, 2H): Aromatic protons on the phenyl ring. Their equivalence results in a singlet. ~4.5-4.8 ppm (septet, 1H): The methine proton (-CH-) of the isopropoxy group, split by the six methyl protons. ~1.3-1.5 ppm (d, 6H): The two equivalent methyl groups (-CH₃) of the isopropoxy group, split by the methine proton. Broad singlet (variable): The acidic protons of the B(OH)₂ group. May exchange with water in the solvent and sometimes is not observed. |
| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the isopropoxy group. ~135-140 ppm: Aromatic carbons attached to the chlorine atoms. ~130-135 ppm: Aromatic carbons (CH). Carbon attached to Boron: Often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. ~70-75 ppm: Methine carbon (-CH-) of the isopropoxy group. ~20-25 ppm: Methyl carbons (-CH₃) of the isopropoxy group. |
Safety, Handling, and Disposal
As with all laboratory chemicals, proper handling of 3,5-dichloro-4-isopropoxyphenylboronic acid is essential. The following information is synthesized from safety data sheets for analogous boronic acids.[6][8][20][21][22]
GHS Hazard and Precautionary Statements
| Category | Statement |
| Pictograms | Warning (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[20][22] H315: Causes skin irritation.[6][21] H319: Causes serious eye irritation.[6][21] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[20][21] P280: Wear protective gloves/eye protection/face protection.[21] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[20] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][21] |
Handling and Disposal Guidelines
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[23]
Conclusion
3,5-Dichloro-4-isopropoxyphenylboronic acid is a strategically designed synthetic intermediate whose value lies in its specific substitution pattern. The interplay of its chloro and isopropoxy groups provides medicinal chemists and materials scientists with a tool to fine-tune molecular properties, from metabolic stability to steric and electronic interactions. Its primary role in Suzuki-Miyaura coupling reactions underscores its importance as a building block for creating complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in advanced research and development.
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